2-Bromo-6-methoxy-1-indanone
Overview
Description
2-Bromo-6-methoxy-1-indanone is a brominated organic compound with a methoxy group attached to an indanone structure. While the specific compound is not directly studied in the provided papers, related brominated indanones and their derivatives have been synthesized and investigated for various properties and potential applications. These compounds are of interest due to their potential use in photochromic materials, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of brominated indanones and their derivatives often involves halogenation reactions, where bromine atoms are introduced into the molecular structure. For instance, the synthesis of brominated bi-1H-indene diones was achieved by substituting hydrogen atoms in the methyl group on the benzene rings with bromines, which significantly affected the properties of the compounds . Similarly, the synthesis of 4-methyl-5-methoxyindan-1-one involved nuclear bromination followed by catalytic debromination and hydrogenolysis . These methods highlight the importance of selective bromination and the use of catalysts in the synthesis of brominated indanones.
Molecular Structure Analysis
The molecular structure of brominated indanones can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a dibromomethyl bi-1H-indene dione was analyzed, revealing a defective tightness in molecular arrangement compared to its precursor . Additionally, the structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one was determined by X-ray crystallographic analysis, which also showed partial isomerization in solution . These studies demonstrate the importance of structural characterization in understanding the properties of brominated indanones.
Chemical Reactions Analysis
Brominated indanones can undergo various chemical reactions, including interactions with nucleophiles. For instance, 3-bromo-5-methoxyfuran-2(5H)-one reacted with nucleophiles to form cyclopropane bis-lactones through a mechanism involving a double Michael addition followed by internal nucleophilic substitution . Such reactions are crucial for the functionalization and transformation of brominated indanones into more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indanones are influenced by the presence of bromine atoms and other substituents in the molecule. The photochromic and photomagnetic properties of brominated bi-1H-indene diones were investigated, showing that the substitution of hydrogen atoms with bromines considerably affected these properties . The crystal structure of brominated cyclohexanone oxime revealed that the bromo and methoxyethoxy groups were oriented axially, affecting the molecule's conformation and intermolecular interactions . These analyses are essential for understanding how structural changes can impact the behavior and potential applications of brominated indanones.
Scientific Research Applications
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Biological Activity
- Field : Biochemistry
- Application : 1-indanones and their derivatives have a broad range of biological activity. They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. Moreover, they can be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .
- Results : The results or outcomes obtained would also depend on the specific use case. For example, in the case of their use as antiviral agents, the outcome would be the inhibition of viral replication .
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Synthesis of Mechanism-Based Inhibitors
- Field : Organic Chemistry
- Application : 2-Bromo-6-methoxy-3-phenyl-1-indanone has been synthesized from chalcone and used as an interesting bromo reagent for further transformations .
- Method : The synthesis involves a Nazarov reaction of chalcone in the presence of trifluoroacetic acid, which gives 6-methoxy-3-phenyl-1-indanone in 88% yield. This is followed by a reaction with bromine in diethyl .
- Results : The result of this process is 2-Bromo-6-methoxy-3-phenyl-1-indanone, which can be used for further transformations .
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Synthesis of 5-Methoxyninhydrin
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Organic Chemical Synthesis Intermediate
-
Biological Activity
- Field : Biochemistry
- Application : 1-indanones and their derivatives have a broad range of biological activity. They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. Moreover, they can be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .
- Results : The results or outcomes obtained would also depend on the specific use case. For example, in the case of their use as antiviral agents, the outcome would be the inhibition of viral replication .
-
Synthesis of Mechanism-Based Inhibitors
- Field : Organic Chemistry
- Application : 2-Bromo-6-methoxy-3-phenyl-1-indanone has been synthesized from chalcone and used as an interesting bromo reagent for further transformations .
- Method : The synthesis involves a Nazarov reaction of chalcone in the presence of trifluoroacetic acid, which gives 6-methoxy-3-phenyl-1-indanone in 88% yield. This is followed by a reaction with bromine in diethyl .
- Results : The result of this process is 2-Bromo-6-methoxy-3-phenyl-1-indanone, which can be used for further transformations .
-
Synthesis of 5-Methoxyninhydrin
-
Organic Chemical Synthesis Intermediate
-
Biological Activity
- Field : Biochemistry
- Application : 1-indanones and their derivatives have a broad range of biological activity. They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. Moreover, they can be used in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides .
- Results : The results or outcomes obtained would also depend on the specific use case. For example, in the case of their use as antiviral agents, the outcome would be the inhibition of viral replication .
-
Synthesis of Mechanism-Based Inhibitors
- Field : Organic Chemistry
- Application : 2-Bromo-6-methoxy-3-phenyl-1-indanone has been synthesized from chalcone and used as an interesting bromo reagent for further transformations .
- Method : The synthesis involves a Nazarov reaction of chalcone in the presence of trifluoroacetic acid, which gives 6-methoxy-3-phenyl-1-indanone in 88% yield. This is followed by a reaction with bromine in diethyl .
- Results : The result of this process is 2-Bromo-6-methoxy-3-phenyl-1-indanone, which can be used for further transformations .
-
Synthesis of 5-Methoxyninhydrin
-
Organic Chemical Synthesis Intermediate
properties
IUPAC Name |
2-bromo-6-methoxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7/h2-3,5,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTUAPDDJQOXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C2=O)Br)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455114 | |
Record name | 2-bromo-6-methoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxy-1-indanone | |
CAS RN |
62015-79-6 | |
Record name | 2-bromo-6-methoxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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